![molecular formula C7H12O3 B1470495 2-(Oxolan-3-yl)propanoic acid CAS No. 1489399-71-4](/img/structure/B1470495.png)
2-(Oxolan-3-yl)propanoic acid
Overview
Description
2-(Oxolan-3-yl)propanoic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of 2-(Oxolan-3-yl)propanoic acid consists of a propanoic acid group attached to an oxolane ring . The InChI code for this compound is 1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Oxolan-3-yl)propanoic acid include a predicted density of 1.139±0.06 g/cm3 and a predicted pKa of 4.37±0.10 .Scientific Research Applications
Chemo-Enzymatic Synthesis
2-(Oxolan-3-yl)propanoic acid derivatives serve as valuable precursors for the synthesis of chiral epoxides, which are crucial in chemical syntheses. For instance, the chemo-enzymatic synthesis from levoglucosenone, a biobased chiral compound, presents a sustainable and safer pathway. This method has been applied to produce ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, showcasing the application of 2-(Oxolan-3-yl)propanoic acid derivatives in synthesizing high-value chemical compounds like the (S)-dairy lactone (Peru et al., 2016).
Suzuki-Miyaura Reaction
The application of 2-(Oxolan-3-yl)propanoic acid derivatives extends to the chemistry of oxolan-2-ones, particularly in the Suzuki-Miyaura reaction. This reaction synthesizes novel oxolan-2-one derivatives, demonstrating the versatility of 2-(Oxolan-3-yl)propanoic acid derivatives in organic synthesis and their potential for creating new chemical entities (Ghochikyan et al., 2019).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
A one-pot reaction involving 2-(Oxolan-3-yl)propanoic acid derivatives facilitates the efficient synthesis of N-substituted 1,3-oxazinan-2-ones. This synthesis highlights the compound's role in creating chiral products, such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, showcasing its significance in producing chiral molecules for various applications (Trifunović et al., 2010).
Hydroarylation of Propynoic Acid Derivatives
2-(Oxolan-3-yl)propanoic acid derivatives are also utilized in the regioselective synthesis of biologically and pharmaceutically important compounds. For example, iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles yields 3,3-bis(indol-3-yl)propanoic acids and their esters, highlighting the compound's utility in creating complex molecular structures with potential biological activities (Kutubi & Kitamura, 2011).
Quality Control of Active Pharmaceutical Ingredients
The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) include derivatives of 2-(Oxolan-3-yl)propanoic acid. These methods ensure the quality of APIs derived from 2-(Oxolan-3-yl)propanoic acid, indicating the compound's importance in pharmaceutical development and safety assurance (Zubkov et al., 2016).
properties
IUPAC Name |
2-(oxolan-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILXYGVGBFRIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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